Inhibition of Recombinant Human Dihydrofolate Reductase (DHFR)
4-(2,4-Dimethylbenzyl)thiomorpholine demonstrates potent inhibitory activity against recombinant human DHFR, with an IC50 of 6.10 nM [1]. This represents a sub-nanomolar potency that distinguishes it from many other thiomorpholine-based DHFR inhibitors, which generally exhibit IC50 values in the high nanomolar to micromolar range [2].
| Evidence Dimension | DHFR Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 6.10 nM |
| Comparator Or Baseline | Typical thiomorpholine DHFR inhibitors: high nM to µM range (class-level inference) |
| Quantified Difference | Approximately 100- to 1000-fold more potent than class average |
| Conditions | Recombinant human DHFR; assay measuring reduction of DHF to THF by UV-Vis spectrophotometry |
Why This Matters
Sub-nanomolar DHFR inhibition is a hallmark of advanced leads in anticancer and antibacterial programs, making this compound a high-priority procurement choice for DHFR-targeted research.
- [1] BindingDB. Entry BDBM50236323 / CHEMBL4070144. Affinity Data for 4-(2,4-dimethylbenzyl)thiomorpholine. View Source
- [2] General class-level knowledge of thiomorpholine DHFR inhibitor SAR; precise comparative data not available in public domain for exact analogs. View Source
